2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide
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Overview
Description
2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to an indole moiety, which is further substituted with a chloro group and a dimethyl group.
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific interaction between 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
The exact biochemical pathways affected by 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, viral replication, cancer cell growth, and more .
Result of Action
The molecular and cellular effects of 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide Based on the known activities of indole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole ring is then subjected to substitution reactions to introduce the dimethyl and chloro groups.
Benzamide Formation: The final step involves the formation of the benzamide group by reacting the substituted indole with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted products with various functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(1H-indol-5-yl)methyl]benzamide: Lacks the dimethyl substitution, which may affect its biological activity and binding properties.
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide: Lacks the chloro group, which may influence its reactivity and interactions with molecular targets.
2-chloro-N-[(1H-indol-5-yl)methyl]acetamide: Contains an acetamide group instead of a benzamide group, which may alter its chemical and biological properties.
Uniqueness
2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzamide is unique due to the presence of both chloro and dimethyl groups, which can enhance its biological activity and selectivity. The combination of these functional groups with the indole and benzamide moieties makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-12-9-14-10-13(7-8-17(14)21(12)2)11-20-18(22)15-5-3-4-6-16(15)19/h3-10H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPGYPRQYUUJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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